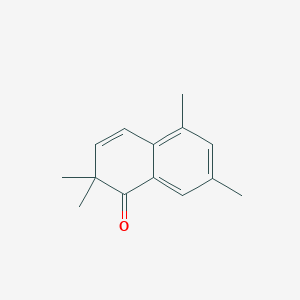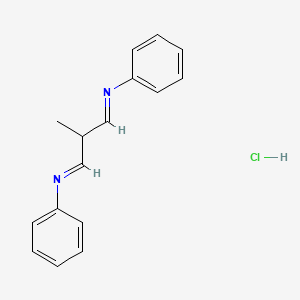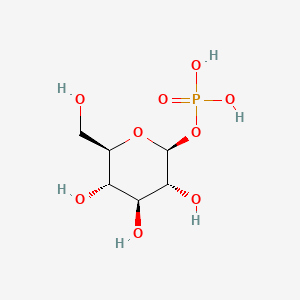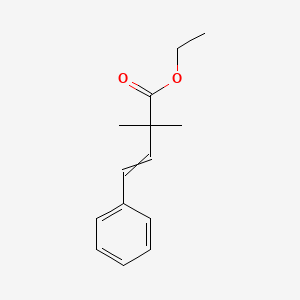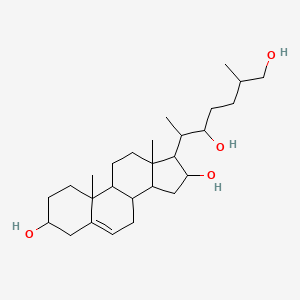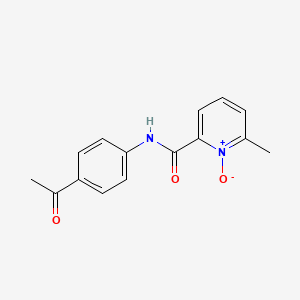
1-(Diaminomethylidene)guanidine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diaminomethylidene)guanidine;phosphoric acid is a compound that combines the properties of guanidine and phosphoric acid. Guanidine is a strong organic base, while phosphoric acid is a mineral acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, ytterbium triflate can be used as a catalyst for the addition of amines to carbodiimides under solvent-free conditions .
Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale catalytic processes. Transition metal catalysis, such as palladium-catalyzed reactions, is commonly used for the synthesis of multisubstituted guanidines . These methods are efficient and can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diaminomethylidene)guanidine;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized guanidine derivatives, while substitution reactions can yield a variety of substituted guanidine compounds.
Aplicaciones Científicas De Investigación
1-(Diaminomethylidene)guanidine;phosphoric acid has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Diaminomethylidene)guanidine;phosphoric acid involves its interaction with molecular targets and pathways. Guanidine derivatives act by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for their therapeutic effects in treating muscle weakness and fatigue.
Comparación Con Compuestos Similares
Metformin: A biguanide used for the treatment of type II diabetes.
Phenformin: Another biguanide with similar applications to metformin.
Proguanil: Used for the prevention of malaria.
Uniqueness: 1-(Diaminomethylidene)guanidine;phosphoric acid is unique due to its combination of guanidine and phosphoric acid properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
56683-45-5 |
|---|---|
Fórmula molecular |
C2H10N5O4P |
Peso molecular |
199.11 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)guanidine;phosphoric acid |
InChI |
InChI=1S/C2H7N5.H3O4P/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H3,1,2,3,4) |
Clave InChI |
AGUDIRVJHRXIDK-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=N)N)(N)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


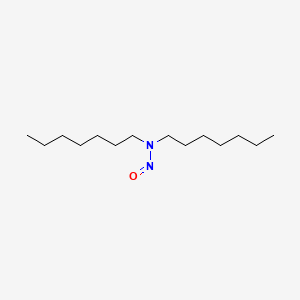
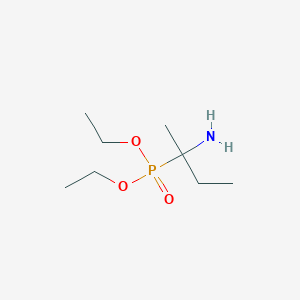
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
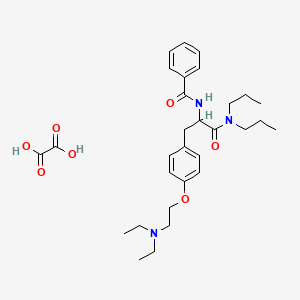
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
